molecular formula C4H6F3N B060598 1-Methyl-2-(trifluoromethyl)aziridine CAS No. 160921-12-0

1-Methyl-2-(trifluoromethyl)aziridine

Cat. No. B060598
M. Wt: 125.09 g/mol
InChI Key: GKPDMKPUPYILET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(trifluoromethyl)aziridine is a synthetic compound that belongs to the family of aziridines. It is a colorless, volatile liquid that is used in various scientific research applications. The compound is highly reactive and has a unique structure that makes it useful in different fields of research.

Mechanism Of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)aziridine involves the formation of a three-membered ring that is highly reactive. The compound can undergo various reactions such as nucleophilic addition, ring-opening, and ring-closing reactions. The reactivity of the compound makes it useful in various organic transformations.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1-Methyl-2-(trifluoromethyl)aziridine. However, studies have shown that the compound can cause irritation to the skin and eyes. It is also known to be toxic if ingested or inhaled in large quantities.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methyl-2-(trifluoromethyl)aziridine in lab experiments include its high reactivity, versatility, and ability to form complex molecules. However, the compound is highly reactive and requires careful handling to avoid accidents. It is also relatively expensive, which limits its use in some research applications.

Future Directions

1-Methyl-2-(trifluoromethyl)aziridine has the potential for numerous future research directions. Some possible research directions include the development of new synthetic methodologies using the compound, the synthesis of new chiral ligands and pharmaceuticals, and the study of the compound's reactivity with various substrates. Further research is needed to fully explore the potential of this versatile compound in various scientific fields.

Synthesis Methods

The synthesis of 1-Methyl-2-(trifluoromethyl)aziridine involves the reaction of trifluoroacetonitrile with methylamine in the presence of a strong base such as sodium hydride. The reaction takes place at low temperature and the product is obtained in high yield after purification using column chromatography.

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)aziridine has been widely used in scientific research as a versatile building block for the synthesis of various compounds. It has been used in the synthesis of chiral ligands, pharmaceuticals, and other biologically active compounds. The compound has also been used as a reagent in organic synthesis for the preparation of complex molecules.

properties

CAS RN

160921-12-0

Product Name

1-Methyl-2-(trifluoromethyl)aziridine

Molecular Formula

C4H6F3N

Molecular Weight

125.09 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)aziridine

InChI

InChI=1S/C4H6F3N/c1-8-2-3(8)4(5,6)7/h3H,2H2,1H3

InChI Key

GKPDMKPUPYILET-UHFFFAOYSA-N

SMILES

CN1CC1C(F)(F)F

Canonical SMILES

CN1CC1C(F)(F)F

Origin of Product

United States

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